Bis(nonafluorobutanesulfonyl)imide Calcium(II) Salt

Overview

Description

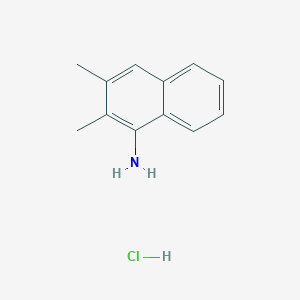

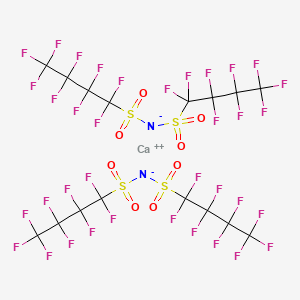

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is a chemical compound with the molecular formula C16CaF36N2O8S4 . It appears as a white to almost white powder or crystal . This compound is one of numerous organometallic compounds and is useful as reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The molecular structure of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is represented by the formula Ca[(C4F9SO2)2N]2 . The InChI code for this compound is 1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;;;/h27H;;; .Physical And Chemical Properties Analysis

Calcium(II) Bis(nonafluorobutanesulfonyl)imide has a molecular weight of 1200.44 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . This compound is soluble in methanol .Scientific Research Applications

Electrolyte Applications for Low-Temperature Devices

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is investigated for its potential in enhancing the physical and electrochemical properties of binary ionic liquid mixtures, specifically for electrolyte applications in electrochemical devices operating at low temperatures. The incorporation of small mole fractions of this compound into certain ionic liquid mixtures significantly hinders their ability to crystallize, thereby lowering the melting point. This characteristic, combined with high conductivity, suggests its utility in creating efficient electrolytes for devices that must function in colder climates (Montanino et al., 2012).

Catalyst for Polyester Synthesis

This compound exhibits high catalytic activity in the dehydration polycondensation of dicarboxylic acids and diols, carried out at low temperatures under reduced pressure. It shows superiority over traditional catalysts in synthesizing both aliphatic and aromatic polyesters, with the added benefit of the catalyst being sublimated and thus easily separable from the reaction mixture for reuse, indicating a potential for sustainable and efficient polyester production processes (Moyori et al., 2012).

Hybrid Lithium-ion Capacitors

Research into hybrid lithium-ion capacitors (HLICs) utilizing novel ionic liquid electrolytes based on Calcium(II) Bis(nonafluorobutanesulfonyl)imide demonstrates promising electrochemical and cycling behaviors. The ionic liquid electrolytes prepared with this compound offer significant improvements in ionic conductivity and specific capacitance at room temperature. These findings suggest the compound's role in advancing the performance and efficiency of HLICs and other electrochemical energy storage technologies (Karuppasamy et al., 2020).

Fluorescent Chemosensor for Ca(II) Detection

The development of a water-soluble, highly selective “switch-on” fluorescent chemi-sensor for Ca(II) ions showcases the versatility of Calcium(II) Bis(nonafluorobutanesulfonyl)imide in biochemical applications. The sensor exhibits great selectivity and sensitivity for Ca(II) ions over other metal cations, offering a novel approach for the rapid and efficient detection of calcium in physiological and environmental samples (Elshaarawy et al., 2017).

Safety and Hazards

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is classified as dangerous and corrosive . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Calcium(II) Bis(nonafluorobutanesulfonyl)imide. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture . It’s also soluble in methanol , which could influence its distribution and action in a biological system.

Biochemical Analysis

Biochemical Properties

Calcium(II) Bis(nonafluorobutanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a Lewis acid catalyst, facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes and proteins.

Cellular Effects

The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause severe skin burns and eye damage indicates its potential to disrupt cellular integrity and function . Additionally, its interactions with cellular components can lead to changes in metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, Calcium(II) Bis(nonafluorobutanesulfonyl)imide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a Lewis acid catalyst allows it to facilitate various biochemical reactions by stabilizing transition states and lowering activation energies . These interactions can lead to the modulation of enzyme activities and alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide change over time. The compound is known for its stability under inert gas conditions, but it is hygroscopic and can degrade in the presence of moisture . Long-term exposure to the compound can result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to severe adverse effects, including skin burns and eye damage . Threshold effects observed in these studies indicate that the compound’s impact on biological systems is dose-dependent, with higher concentrations posing greater risks.

Metabolic Pathways

Calcium(II) Bis(nonafluorobutanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as a Lewis acid catalyst allows it to participate in reactions that modify metabolic intermediates and end products . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, Calcium(II) Bis(nonafluorobutanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in methanol suggests that it can be readily taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and potential toxicity.

Subcellular Localization

The subcellular localization of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to be localized within specific cellular regions, where it can exert its biochemical effects . These interactions can impact the compound’s activity and function within cells.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium(II) Bis(nonafluorobutanesulfonyl)imide involves the reaction of Calcium oxide with Nonafluorobutanesulfonyl chloride in the presence of anhydrous tetrahydrofuran (THF) followed by the addition of Lithium bis(nonafluorobutanesulfonyl)imide.", "Starting Materials": [ "Calcium oxide", "Nonafluorobutanesulfonyl chloride", "Anhydrous tetrahydrofuran (THF)", "Lithium bis(nonafluorobutanesulfonyl)imide" ], "Reaction": [ "Step 1: Calcium oxide is added to anhydrous THF and stirred until it dissolves completely.", "Step 2: Nonafluorobutanesulfonyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: Lithium bis(nonafluorobutanesulfonyl)imide is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with THF.", "Step 6: The product is dried under vacuum at room temperature." ] } | |

CAS RN |

689282-13-1 |

Molecular Formula |

C16CaF36N2O8S4 |

Molecular Weight |

1200.5 g/mol |

IUPAC Name |

calcium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

InChI |

InChI=1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q2*-1;+2 |

InChI Key |

WGPFQGXTGKSRPV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)

![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride](/img/structure/B1486907.png)